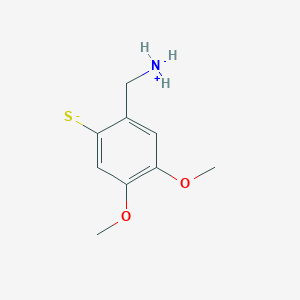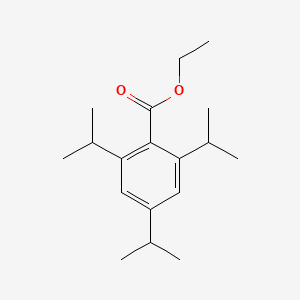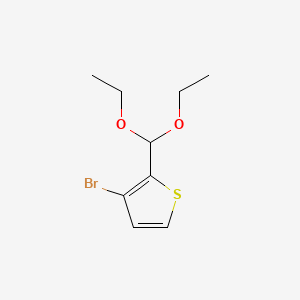
4-氯吡啶
描述
4-Chloropyridine is a chlorine derivative of pyridine with a molecular formula of C5H4ClN . It is used as an intermediate in many chemical reactions .
Synthesis Analysis
4-Chloropyridine can be synthesized from pyridine through the method of synthesis involving 4-pyridylpyridinium dichloride . Another method involves starting from 4-hydroxypyridine, which is commercially available, and then using PCl5 (phosphorous pentachloride) or PCl3 to get 4-chloropyridine in high yield .
Molecular Structure Analysis
The molecular weight of 4-Chloropyridine is 113.54 g/mol . The IUPAC name is 4-chloropyridine . The InChI is 1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H .
Chemical Reactions Analysis
4-Chloropyridine is used as an intermediate in many chemical reactions . It is transformed into pyridine derivatives when nucleophiles are added .
Physical And Chemical Properties Analysis
4-Chloropyridine has a density of 1.2±0.1 g/cm³, a boiling point of 146.9±13.0 °C at 760 mmHg, and a vapor pressure of 5.8±0.3 mmHg at 25°C . It has a molar refractivity of 29.2±0.3 cm³ .
科学研究应用
化学反应中的中间体
4-氯吡啶在许多化学反应中用作中间体 . 它是吡啶的氯衍生物,分子式为C5H4ClN,分子量为113.54 g/mol .
药物的开发
药物的开发是4-氯吡啶的重要应用之一 . 它用于一种称为“鏻盐安装”的过程,该过程用于在吡啶的4位安装杂环膦作为鏻盐,然后用卤化物亲核试剂取代它们 . 这种策略对复杂药物的后期卤化非常有效 .
农药的开发
4-氯吡啶也用于农药的开发 . 由于在C–P键断裂过程中的空间位阻,2-和3-取代吡啶的反应性不同于母体分子 .
金属配合物的合成
金属配合物的合成是4-氯吡啶的另一个应用 . 在该领域中,缺乏能够选择性地卤化吡啶C–H配体的C–H前体的方法一直是一个挑战 .
抗组胺药和抗心律失常药的生产
4-氯吡啶用于生产抗组胺药和抗心律失常药 . 这些是分别用于治疗过敏症和心脏节律紊乱的重要药物类别 .
4-氯吡啶的合成
具有两个可烯醇化的碳原子与羰基相邻的羰基化合物已用于合成4-氯吡啶 . Vilsmeier-Haack反应条件用于酮2的反应以生产共轭亚胺盐,这些亚胺盐在碱性后处理后与乙酸铵反应生成4-氯吡啶 .
安全和危害
未来方向
作用机制
Target of Action
4-Chloropyridine, a chlorine derivative of pyridine, is primarily used as an intermediate in various chemical reactions . It is an organohalide or a halopyridine molecule . The primary targets of 4-Chloropyridine are the C–H precursors of pyridine C–H ligands .
Mode of Action
4-Chloropyridine interacts with its targets through a process known as "phosphonium salt installation" . This strategy involves installing heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles . This method is effective for the late-stage halogenation of complex pharmaceuticals and can be applied to a wide variety of unactivated pyridines .
Biochemical Pathways
The biochemical pathways affected by 4-Chloropyridine primarily involve the formation of C–halogen bonds . The removal of phosphine has been identified as the rate-determining step in the creation of these bonds . The reactivity of 2- and 3-substituted pyridines differs from that of the parent molecule due to steric interactions that occur during the breaking of the C–P bond .
Pharmacokinetics
Its molecular weight of 113545 g/mol and its hydrochloride form suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloropyridine’s action are largely dependent on the specific reactions it is involved in. As an intermediate in chemical reactions, it contributes to the synthesis of various compounds, including pharmaceuticals, agrochemicals, and metal complexes .
生化分析
Biochemical Properties
4-Chloropteridine participates in several biochemical reactions, primarily due to its structure, which allows it to interact with enzymes and proteins. It is known to interact with enzymes involved in the folate pathway, such as dihydrofolate reductase. The interaction between 4-Chloropteridine and dihydrofolate reductase can inhibit the enzyme’s activity, affecting the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids .
Cellular Effects
4-Chloropteridine has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and proteins involved in these pathways. For instance, the inhibition of dihydrofolate reductase by 4-Chloropteridine can lead to reduced nucleotide synthesis, impacting DNA replication and cell division. Additionally, 4-Chloropteridine can alter gene expression by affecting the availability of tetrahydrofolate, which is necessary for the methylation of DNA .
Molecular Mechanism
The molecular mechanism of 4-Chloropteridine involves its binding to the active site of dihydrofolate reductase, where it competes with dihydrofolate. This competitive inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the folate cycle. The binding interaction between 4-Chloropteridine and dihydrofolate reductase is primarily driven by hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloropteridine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloropteridine can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its inhibitory effects on dihydrofolate reductase. Long-term exposure to 4-Chloropteridine can result in sustained inhibition of nucleotide synthesis, affecting cell proliferation and viability .
Dosage Effects in Animal Models
The effects of 4-Chloropteridine in animal models are dose-dependent. At low doses, 4-Chloropteridine can effectively inhibit dihydrofolate reductase without causing significant toxicity. At higher doses, the compound can lead to adverse effects, such as bone marrow suppression and gastrointestinal toxicity. These toxic effects are likely due to the extensive inhibition of nucleotide synthesis, which is essential for rapidly dividing cells .
Metabolic Pathways
4-Chloropteridine is involved in the folate metabolic pathway, where it acts as an inhibitor of dihydrofolate reductase. This inhibition affects the conversion of dihydrofolate to tetrahydrofolate, disrupting the synthesis of nucleotides and amino acids. The compound’s interaction with dihydrofolate reductase is a key step in its metabolic pathway, influencing the overall metabolic flux and levels of metabolites involved in the folate cycle .
Transport and Distribution
Within cells, 4-Chloropteridine is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 4-Chloropteridine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on dihydrofolate reductase .
Subcellular Localization
The subcellular localization of 4-Chloropteridine is primarily in the cytoplasm and nucleus. This localization is crucial for its activity, as dihydrofolate reductase is predominantly found in these compartments. The compound’s ability to target specific subcellular locations is influenced by its chemical structure and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing 4-Chloropteridine to its sites of action .
属性
IUPAC Name |
4-chloropteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTAZGNUCCXMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428074 | |
| Record name | 4-chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72700-48-2 | |
| Record name | 4-chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



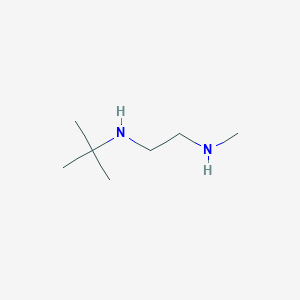


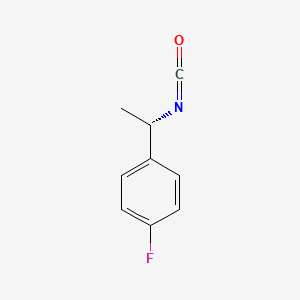
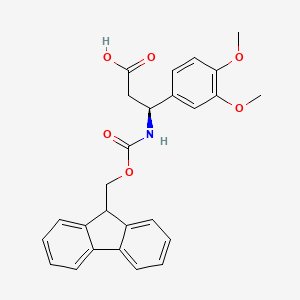
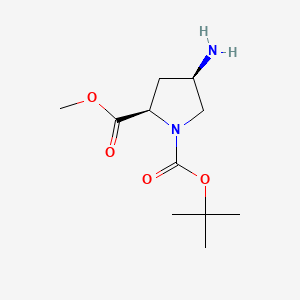


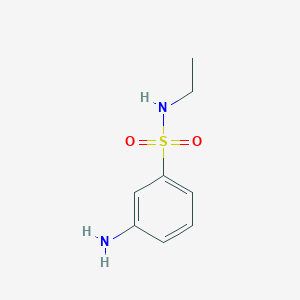
![N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B1599511.png)
![1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine](/img/structure/B1599513.png)
